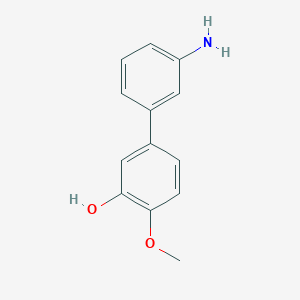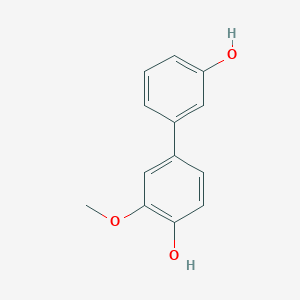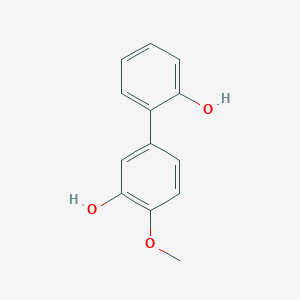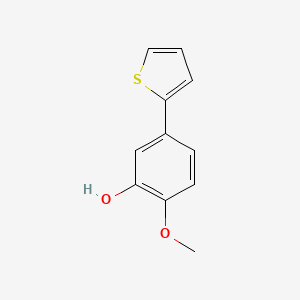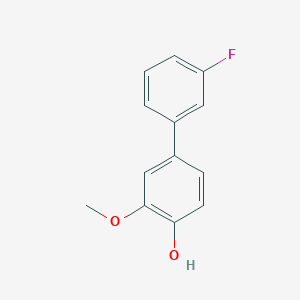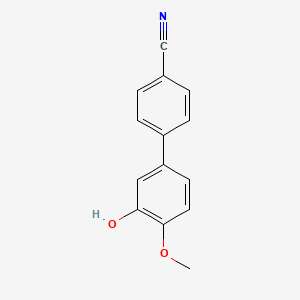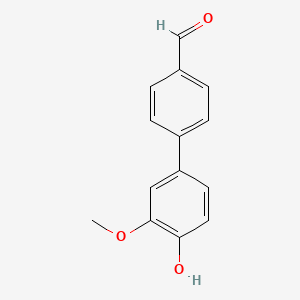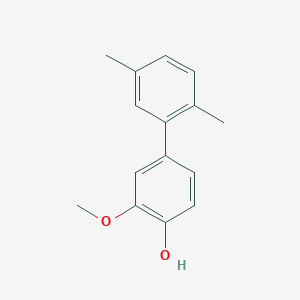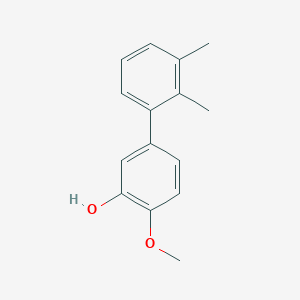
5-(3-Formylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Formylphenyl)-2-methoxyphenol, 95% (5-FMP-95) is a phenolic compound with a wide range of applications in chemical and biological research. It is a versatile compound used in the synthesis of various compounds, and its biochemical and physiological effects have been studied in numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 5-(3-Formylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to interact with various cellular targets and enzymes, which leads to the biochemical and physiological effects of the compound. It is also believed to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Formylphenyl)-2-methoxyphenol, 95% have been studied in numerous scientific studies. It has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. It has also been found to have anti-tumor and anti-cancer properties, as well as anti-microbial and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Formylphenyl)-2-methoxyphenol, 95% in lab experiments is its versatility. It can be used in a wide range of experiments, from drug synthesis to the study of the biochemical and physiological effects of various compounds. The main limitation is that it is a relatively expensive compound, which may limit its use in some research projects.
Direcciones Futuras
The future directions for 5-(3-Formylphenyl)-2-methoxyphenol, 95% are numerous. It has potential applications in the development of new drugs and therapies, as well as in the study of the biochemical and physiological effects of various compounds. It may also be used in the development of new materials and technologies, such as nanomaterials and biosensors. Additionally, further research is needed to better understand the mechanism of action of 5-(3-Formylphenyl)-2-methoxyphenol, 95%, as well as its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(3-Formylphenyl)-2-methoxyphenol, 95% is a two-step process. In the first step, an aromatic aldehyde is reacted with 2-methoxyphenol in the presence of an acid catalyst to produce 5-(3-Formylphenyl)-2-methoxyphenol, 95%. The second step is the purification of the compound by recrystallization or column chromatography. The purity of the product is determined by thin-layer chromatography (TLC) and gas chromatography (GC).
Aplicaciones Científicas De Investigación
5-(3-Formylphenyl)-2-methoxyphenol, 95% has been widely used in various scientific and medical research applications. It has been used in the synthesis of drugs, as a reagent in organic synthesis, and as a catalyst in various reactions. It has also been used in the study of the biochemical and physiological effects of various compounds, such as the effects of drugs on the human body.
Propiedades
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-6-5-12(8-13(14)16)11-4-2-3-10(7-11)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRSYFQYTWOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685442 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Formylphenyl)-2-methoxyphenol | |
CAS RN |
1261919-50-9 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


